molecular formula C5H2FNO B13554914 5-Fluorofuran-2-carbonitrile

5-Fluorofuran-2-carbonitrile

Cat. No.: B13554914
M. Wt: 111.07 g/mol
InChI Key: XAPQRXGCQPTTRC-UHFFFAOYSA-N
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Description

Significance of Fluorine in Heterocyclic Systems for Chemical Design

The introduction of fluorine into heterocyclic systems imparts a range of desirable properties that are highly sought after in chemical design. researchgate.netbeilstein-journals.org Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its reactivity, stability, and intermolecular interactions. beilstein-journals.orgmdpi.com For instance, the presence of a fluorine atom can modulate the basicity of nearby nitrogen atoms in N-heterocycles, a critical factor in drug-receptor binding and bioavailability. beilstein-journals.org

Overview of Furan-2-carbonitrile Derivative Chemistry

Furan-2-carbonitrile, also known as 2-cyanofuran, is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. ontosight.aiwikipedia.org The furan (B31954) ring itself is an electron-rich aromatic system, while the nitrile group is a strong electron-withdrawing group, creating a unique electronic profile. ontosight.ai This electronic dichotomy allows for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups, making it a valuable synthon for the synthesis of more complex molecules. ontosight.ai The furan ring can participate in various reactions, including electrophilic substitution and cycloaddition reactions. acs.org Derivatives of furan-2-carbonitrile have been investigated for their potential biological activities, with some exhibiting antimicrobial, antifungal, and anticancer properties. ontosight.ai The chemistry of furan-2-carbonitrile derivatives is an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in materials science and medicinal chemistry. rsc.orgscirp.org

Rationale for Dedicated Research on 5-Fluorofuran-2-carbonitrile (B6268268)

The specific focus on this compound stems from the strategic placement of the fluorine atom at the 5-position of the furan ring. This substitution is expected to significantly influence the chemical and physical properties of the parent furan-2-carbonitrile molecule. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group at opposite ends of the furan ring creates a highly polarized and electronically distinct system.

This unique electronic arrangement can enhance the reactivity of the furan ring towards certain reagents and potentially lead to novel chemical transformations. Moreover, the introduction of fluorine at this specific position can improve the metabolic stability and lipophilicity of molecules incorporating this scaffold, which are desirable properties in drug discovery. Research into this compound is driven by the potential to utilize it as a key intermediate in the synthesis of novel pharmaceuticals and advanced materials with tailored properties. Its precursor, 5-fluorofuran-2-carboxylic acid, is recognized as a valuable building block in pharmaceutical research. doi.orgresearchgate.netbiosynth.comguidechem.comlookchem.comchemscene.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C5H2FNO
Molecular Weight 111.07 g/mol
CAS Number 1824665-87-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2FNO

Molecular Weight

111.07 g/mol

IUPAC Name

5-fluorofuran-2-carbonitrile

InChI

InChI=1S/C5H2FNO/c6-5-2-1-4(3-7)8-5/h1-2H

InChI Key

XAPQRXGCQPTTRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)F)C#N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Fluorofuran 2 Carbonitrile

Influence of Fluorine Substitution on Furan (B31954) Ring Reactivity

The substitution of a hydrogen atom with fluorine at the C5 position of the furan-2-carbonitrile molecule profoundly alters the electronic landscape of the heterocyclic ring, thereby modulating its stability and reactivity in chemical transformations.

The fluorine atom exerts a powerful influence on the furan ring through a combination of strong inductive and weaker resonance effects. Fluorine is the most electronegative element, leading to a significant electron-withdrawing inductive effect (–I effect). wikipedia.orgnih.gov This effect polarizes the carbon-fluorine bond, creating a partial positive charge on the carbon atom (Cδ+—Fδ−) and reducing the electron density of the entire furan ring system. wikipedia.orgnih.gov This reduction in electron density generally decreases the ring's susceptibility to electrophilic aromatic substitution, a common reaction pathway for electron-rich heterocycles like furan. mdpi.comresearchgate.net

The presence of the strongly electron-withdrawing nitrile group (–CN) at the C2 position works in concert with the fluorine atom at C5 to further decrease the electron density of the furan ring. This makes the ring significantly more "electron-poor" than unsubstituted furan, which in turn enhances the stability of the furan ring against acidic conditions. mdpi.com

Table 1: Summary of Electronic Effects of Fluorine on the Furan Ring

Electronic EffectDescriptionConsequence for 5-Fluorofuran-2-carbonitrile (B6268268)
Inductive Effect (–I) Withdrawal of electron density from the ring through the sigma bond due to fluorine's high electronegativity. wikipedia.orgDecreases overall electron density on the furan ring, deactivating it towards electrophilic attack.
Resonance Effect (+R) Donation of a lone pair of electrons from fluorine into the ring's π-system. oup.comPartially counteracts the inductive effect but is generally weaker. Can stabilize adjacent positive charges.
Fluoromaticity Contribution of fluorine's π-orbitals to the aromatic system, potentially increasing overall ring stability. acs.orgMay contribute to higher thermal and chemical resistance compared to non-fluorinated analogues.

The bond's strength is a result of the large electronegativity difference between carbon (2.5) and fluorine (4.0), which leads to a highly polarized and short bond (typically around 1.35 Å). wikipedia.org This polarity creates a strong electrostatic attraction between the partially positive carbon and partially negative fluorine atoms, further reinforcing the bond. wikipedia.orgnih.gov Consequently, the C–F bond exhibits high resistance to hydrolysis, thermal degradation, and attack by many chemical reagents. alfa-chemistry.com This inherent stability means that reactions involving the cleavage of the C–F bond on the furan ring are challenging to achieve and typically require harsh conditions or specific catalytic activation. researchgate.net

Table 2: Comparison of Carbon-Halogen (C–X) Bond Properties

Bond (CH₃–X)Bond Dissociation Energy (kcal/mol)Bond Length (Å)
C–F1151.39
C–Cl83.71.78
C–Br72.11.93
C–I57.62.14
Data sourced from general chemical literature highlighting the comparative strength of the C-F bond. wikipedia.org

Transformations Involving the Nitrile Functional Group

While the fluorinated furan ring is relatively stable, the nitrile group offers a site for various chemical transformations, serving as a versatile handle for synthetic derivatization.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for this functional group. masterorganicchemistry.com The rate of addition is generally increased by the presence of electron-withdrawing groups on the aromatic ring, which enhance the electrophilicity of the nitrile carbon. masterorganicchemistry.com In this compound, both the fluorine atom and the furan ring's oxygen atom exert electron-withdrawing effects, potentially making the nitrile group reactive towards strong nucleophiles.

Common nucleophiles used in such additions include organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li). These reactions, after hydrolysis, typically lead to the formation of ketones. Another important reaction is the addition of azide (B81097) ions (e.g., from sodium azide) in the presence of a Lewis acid, which can lead to the formation of a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

The nitrile group can be converted into other important functional groups, most notably carboxylic acids and amides, through hydrolysis. This transformation makes nitriles valuable synthetic intermediates. wikipedia.org

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group in this compound under either acidic or basic conditions would yield 5-fluorofuran-2-carboxylic acid. doi.orgbiosynth.com This reaction typically proceeds via an intermediate amide.

Partial Hydrolysis to Amide: Under carefully controlled conditions, it is possible to stop the hydrolysis at the amide stage, yielding 5-fluorofuran-2-carboxamide.

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄), providing access to 5-fluoro-2-(aminomethyl)furan.

These derivatizations allow for the extension of the molecular framework, for example, by using the resulting carboxylic acid or amine in standard coupling reactions (e.g., amide bond formation). cymitquimica.comresearchgate.net

Table 3: Potential Derivatization Reactions of the Nitrile Group

ReactionReagents/ConditionsProduct Functional Group
Complete Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid
Partial Hydrolysis Controlled acid/base, H₂O₂Amide
Reduction LiAlH₄ or H₂, catalystPrimary Amine
Cycloaddition NaN₃, Lewis Acid (e.g., ZnCl₂)Tetrazole
Addition Grignard Reagent (R-MgX) then H₃O⁺Ketone

Reactivity of the Fluorine Atom on the Furan Ring

Due to the exceptional strength of the C–F bond, the fluorine atom on the furan ring is generally unreactive. wikipedia.org Displacing it via nucleophilic aromatic substitution (SNAr) is challenging. SNAr reactions are typically favored on electron-poor aromatic rings containing strong electron-withdrawing groups positioned ortho or para to the leaving group. While the nitrile group at C2 is electron-withdrawing, the electron-rich nature of the furan ring itself generally disfavors this type of reaction. mdpi.com

Research into the C–F bond functionalization of fluorinated furans is limited. mdpi.comresearchgate.net An attempted synthesis of this compound from 5-nitrofuran-2-carbonitrile using potassium fluoride (B91410) (a fluorodenitration reaction) was reported to be unsuccessful, suggesting that even the reverse reaction (nucleophilic displacement of a nitro group by fluoride) is difficult for this specific substrate under the tested conditions. doi.org This implies that displacing the fluorine with another nucleophile would likely require harsh reaction conditions or the use of transition-metal catalysis, which can provide alternative mechanistic pathways for C–F bond activation. researchgate.net In some contexts, the high electronegativity of the fluorine atom can increase the acidity of adjacent C–H bonds, making them more susceptible to deprotonation and subsequent functionalization. mdpi.comresearchgate.net

Nucleophilic Substitution of Fluorine on the Furan Ring

The substitution of fluorine on the furan ring of this compound represents a key transformation, though it is met with significant challenges. Generally, nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like furan is difficult. govtpgcdatia.ac.in The reactivity is profoundly influenced by the nature of the substituent at the 2-position.

Research into the synthesis of related fluorofuran derivatives provides insight into the reactivity of the C-F bond. For instance, attempts to synthesize this compound via fluorodenitration of 5-nitrofuran-2-carbonitrile have been reported to be unsuccessful. doi.org This suggests that the strongly electron-withdrawing nitrile group, while expected to activate the ring for nucleophilic attack, may not be sufficient to facilitate the displacement of a nitro group under the tested conditions, or it may promote competing reactions. doi.orgresearchgate.net

In contrast, successful fluorodenitration has been achieved with benzyl (B1604629) 5-nitrofuran-2-carboxylate, which is then converted to 5-fluorofuran-2-carboxylic acid. doi.orgresearchgate.net This highlights the delicate electronic balance required for such substitutions. The failure of the reaction with the nitrile and free carboxylic acid counterparts implies that these groups interfere with the desired substitution pathway, whereas the benzyl ester permits the reaction to proceed. researchgate.net The stability of the C-F bond in the resulting 5-fluorofuran-2-carboxylate suggests that the reverse reaction, the nucleophilic substitution of fluorine, would require a potent nucleophile and specific reaction conditions. The C-F bond is generally more stable and less prone to substitution compared to other halogens like bromine in analogous furan systems.

Table 1: Investigated Fluorodenitration Attempts on 2-Substituted 5-Nitrofurans

2-SubstituentReagents & ConditionsProduct FormationReference
-CNKF, PPh₄Br, 1,2-Ph(COCl)₂, sulfolane (B150427), 180 °CNo desired product doi.org
-COOHKF, PPh₄Br, 1,2-Ph(COCl)₂, sulfolane, 180 °CNo desired product doi.org
-COOBnKF, PPh₄Br, sulfolane, 140 °CBenzyl 5-fluorofuran-2-carboxylate (59% yield) doi.org
-COOMeKF, PPh₄Br, sulfolane, 120-140 °CComplex reaction profile doi.org
-COOtBuKF, PPh₄Br, sulfolane, 120-140 °CComplex reaction profile doi.org

Mechanistic Studies of C–F Bond Cleavage in Fluorofuran Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage presents a considerable mechanistic challenge. nih.gov While specific mechanistic studies on this compound are scarce, general principles of C-F bond activation in fluoroaromatics and other organofluorine compounds can be extrapolated. nih.govrsc.orgrsc.org

Several mechanistic pathways for C-F bond cleavage have been identified:

Metalloenzyme-Mediated Cleavage : Certain metalloenzymes, such as cytochrome P450, can catalyze the cleavage of C-F bonds. nih.gov The proposed mechanism for P450-mediated defluorination involves an electrophilic attack on the fluorinated ring by a high-valent iron-oxo species (Compound I). nih.gov This attack forms a transient cationic intermediate, which then collapses, leading to fluoride elimination and hydroxylation of the ring. nih.gov For a substrate like this compound, this would likely result in the formation of a 5-hydroxyfuran derivative.

Reductive Cleavage : Electrochemical methods or potent reducing agents can cleave C-F bonds by adding an electron to the molecule's lowest unoccupied molecular orbital (LUMO), forming a radical anion. This intermediate can then expel a fluoride ion. Photoredox catalysis is a modern approach that utilizes this principle under mild conditions.

Niobium(III)-Mediated Cleavage : Low-valent transition metals can activate C-F bonds. For example, a Niobium(III) imido complex has been shown to react stoichiometrically with fluoroarenes to yield Niobium(V) aryl fluorides, demonstrating direct oxidative addition of the C-F bond to the metal center. rsc.org

The presence of the electron-withdrawing nitrile group in this compound would lower the energy of the furan ring's π* orbitals, making it more susceptible to reductive cleavage pathways compared to unsubstituted fluorofuran. Computational studies on enzymes like fluoroacetate (B1212596) dehalogenase have highlighted the importance of the surrounding environment, including specific amino acid residues, in stabilizing the transition state for fluoride elimination through electrostatic interactions. researchgate.net

Electrophilic and Radical Reactions of this compound

The reactivity of this compound towards electrophiles and radicals is dictated by the strong deactivating nature of both the fluorine and nitrile substituents.

Electrophilic Reactions: The furan ring is inherently electron-rich and typically reactive towards electrophiles, with substitution occurring preferentially at the C5 position. mdpi.comresearchgate.net However, in this compound, the C5 position is blocked by fluorine. Furthermore, both the C2-nitrile and C5-fluorine groups are strongly electron-withdrawing through inductive effects, significantly deactivating the entire furan ring towards electrophilic aromatic substitution (EAS). mdpi.com Therefore, classic EAS reactions like nitration or halogenation are expected to be very sluggish or require harsh conditions, with potential substitution occurring at the less deactivated C3 or C4 positions.

Radical Reactions: Radical functionalization offers a more viable pathway for modifying the molecule. mdpi.com The character of the reacting radical species is crucial.

Nucleophilic Radicals: Alkyl radicals, which are generally nucleophilic, are expected to react poorly with the electron-deficient furan ring of this compound. nih.gov

Electrophilic Radicals: In contrast, electrophilic radicals, such as the trifluoromethyl radical (•CF₃), could potentially react. nih.gov The general mechanism for radical substitution on heterocycles involves the addition of the radical to the ring, forming a radical intermediate, which is then oxidized to the final product. mdpi.com For this compound, the reaction would likely be directed to the C3 or C4 position, depending on the stability of the resulting radical intermediate. DFT calculations have shown that while the •CF₂H radical is nucleophilic, the •CF₃ radical is electrophilic, a distinction that governs its reactivity with electron-poor or electron-rich heterocycles. nih.gov

Chemo-, Regio-, and Stereoselectivity in Transformations of Fluorofuran-2-carbonitriles

The multiple functional groups in this compound—the nitrile, the C-F bond, and the furan ring—pose significant challenges and opportunities for selective transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over others.

Reduction: The choice of reducing agent would be critical. Strong reducing agents like LiAlH₄ would likely reduce the nitrile group to an aminomethyl group. Catalytic hydrogenation (e.g., H₂/Pd/C) could potentially reduce the furan ring or the nitrile, or even effectuate hydrodefluorination (C-F bond cleavage), depending on the reaction conditions.

Nucleophilic Attack: The molecule presents two primary sites for nucleophilic attack: the carbon of the nitrile group (leading to imines or their hydrolysis products) and the C5 carbon (leading to SNAr). masterorganicchemistry.com The relative reactivity would depend on the nucleophile and conditions, but as noted, substitution of the fluorine is difficult. doi.org

Regioselectivity: This is crucial in reactions involving the furan ring, such as radical additions. The C3 and C4 positions are available for substitution. The combined electron-withdrawing effects of the C2-nitrile and C5-fluorine substituents would influence the regiochemical outcome by affecting the stability of the potential radical intermediates. Precise control of regioselectivity in such an electron-deficient system would likely require specifically designed reagents or catalysts. rsc.org

Stereoselectivity: Stereochemical considerations arise when a reaction creates a new chiral center.

Addition to the Furan Ring: If a radical or other species adds to the C3 or C4 position, breaking the ring's aromaticity, a new stereocenter could be formed. Without a chiral influence (e.g., a chiral catalyst or auxiliary), such a reaction would typically yield a racemic mixture of enantiomers.

Addition to the Nitrile: The addition of an organometallic reagent to the C≡N triple bond would form an imine, which upon hydrolysis gives a ketone. If the added group creates a stereocenter, stereocontrol would be a key challenge. Subsequent reduction of the ketone could create another stereocenter. Achieving high stereoselectivity in these transformations often requires the use of chiral reagents or catalysts that can effectively differentiate between the two faces of the planar furan ring or the prochiral intermediate. beilstein-journals.orgacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Fluorofuran 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants from various NMR experiments, a complete structural assignment of 5-Fluorofuran-2-carbonitrile (B6268268) can be achieved. In the absence of direct experimental data, spectral predictions based on established principles and data from analogous compounds provide a reliable framework for analysis.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two protons on the furan (B31954) ring, H3 and H4. The electron-withdrawing nature of both the nitrile (-CN) group at C2 and the fluorine (-F) atom at C5 significantly influences the electronic environment of these protons, causing their resonances to appear in the downfield region of the spectrum.

The signal for H3 is anticipated to be shifted downfield due to the anisotropic effect of the adjacent nitrile group. The signal for H4 will also be downfield, influenced by the adjacent fluorine atom. Each signal is predicted to appear as a doublet of doublets. This splitting pattern arises from:

Vicinal coupling (³JH3-H4) between the two adjacent protons.

Coupling to the fluorine atom . A three-bond coupling (³JH4-F) and a smaller four-bond long-range coupling (⁴JH3-F) are expected.

The precise assignment of these signals can be confirmed using two-dimensional NMR techniques.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 7.20 - 7.40 Doublet of Doublets (dd) ³JH3-H4 ≈ 3.5 Hz, ⁴JH3-F ≈ 1.5 Hz

13C NMR Spectroscopic Analysis

The proton-decoupled 13C NMR spectrum is expected to show five distinct signals: four for the carbons of the furan ring and one for the nitrile carbon. The chemical shifts are heavily influenced by the substituents.

C5: The carbon directly bonded to the highly electronegative fluorine atom (C5) will experience a strong deshielding effect, causing its resonance to appear significantly downfield. This signal will also exhibit a large one-bond coupling constant (¹JC5-F).

C2: The carbon attached to the electron-withdrawing nitrile group (C2) will also be deshielded, though typically to a lesser extent than C5.

C3 and C4: These carbons will resonate at intermediate chemical shifts, with their exact positions influenced by proximity to the substituents.

CN: The nitrile carbon will have a characteristic chemical shift in the 110-120 ppm range.

Further splitting of each carbon signal will be observed due to two- and three-bond couplings to the fluorine atom (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Key Predicted C-F Coupling Constant (J, Hz)
C2 125 - 135 ³JC2-F ≈ 5-10 Hz
C3 115 - 125 ³JC3-F ≈ 10-15 Hz
C4 110 - 120 ²JC4-F ≈ 25-35 Hz
C5 155 - 165 ¹JC5-F ≈ 240-260 Hz

19F NMR Spectroscopic Analysis

19F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the 19F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring.

The signal will be split into a doublet of doublets due to coupling with the H4 proton (³JF-H4) and the H3 proton (⁴JF-H3). This coupling pattern provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the furan ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

Advanced Multi-dimensional NMR Techniques for Complex Structure Elucidation

While 1D NMR spectra provide significant structural information, 2D NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show a cross-peak between the signals for H3 and H4, definitively confirming their scalar coupling and adjacency on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment would link the proton signals to the signals of the carbons they are directly attached to. It would show correlations between H3 and C3, and between H4 and C4, allowing for the unequivocal assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons (C2 and C5) and the nitrile carbon. Expected key correlations include:

H3 correlating to C2, C4, and C5.

H4 correlating to C2, C3, and C5.

Both H3 and H4 showing a weak correlation to the nitrile carbon (CN).

These combined 2D NMR data would provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.

Nitrile (C≡N) Stretch: A sharp and strong absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Aromatic C=C Stretching: The furan ring will give rise to multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds.

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ range is characteristic of the carbon-fluorine bond stretch.

Aromatic C-H Stretch: The stretching vibration of the C-H bonds on the furan ring will appear as weak to medium bands above 3100 cm⁻¹.

Ring Vibrations (C-O-C Stretch): The stretching vibrations of the ether linkage within the furan ring typically occur in the 1000-1300 cm⁻¹ region.

The combination of these specific absorption bands in the FT-IR spectrum serves as a molecular fingerprint, confirming the presence of the key functional groups and the furan core of the molecule.

Table 4: Predicted FT-IR Data for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
> 3100 C-H Stretch Aromatic C-H
2220 - 2260 C≡N Stretch Nitrile
1400 - 1650 C=C Stretch Furan Ring
1100 - 1250 C-F Stretch Aryl Fluoride (B91410)

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. stellarnet.us For this compound, Raman spectroscopy would be instrumental in identifying key functional groups and characterizing the vibrations of the furan ring.

The most distinct vibrational mode would be the nitrile group (–C≡N) stretch, which typically appears as a sharp, intense band in the 2200–2260 cm⁻¹ region of the spectrum. spectroscopyonline.comuci.edu The exact position of this band is sensitive to the electronic environment; for aromatic nitriles, it is often observed between 2220 and 2240 cm⁻¹. spectroscopyonline.com Studies on various nitrile-containing compounds show that the wavenumber can shift based on the nature of the substituent attached to the carbon of the nitrile group. acs.orgresearchgate.netmorressier.com

Another key vibration would be the C–F stretch, which is expected to produce a strong band in the 720–800 cm⁻¹ range. uci.edu The furan ring itself would exhibit several characteristic vibrations, including ring stretching and breathing modes. Based on studies of furan and its derivatives, these peaks would likely appear in the fingerprint region (roughly 800–1700 cm⁻¹). globalresearchonline.netudayton.eduresearchgate.net For instance, furfural (B47365) shows major Raman shifts at 1366, 1393, 1474, and 1670 cm⁻¹. researchgate.net The substitution with fluorine and a nitrile group would be expected to shift these ring vibration frequencies.

Table 1: Predicted Characteristic Raman Shifts for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Nitrile (C≡N) Stretch2220 - 2240Strong, Sharp
Furan Ring C=C Stretch1450 - 1700Medium to Strong
Furan Ring Breathing/Stretching800 - 1400Medium
Carbon-Fluorine (C-F) Stretch720 - 800Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a primary tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (molecular formula C₅H₂FNO), the exact molecular weight is 123.01 g/mol .

In electron ionization mass spectrometry (EI-MS), a prominent molecular ion peak (M⁺) at m/z = 123 would be expected. The aromatic nature of the furan ring would contribute to the stability of this molecular ion. whitman.edu The subsequent fragmentation would likely follow pathways characteristic of furan and aromatic nitrile compounds. nih.goved.ac.uklibretexts.org

Common fragmentation pathways for furan rings involve the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a fragment ion at m/z = 95. researchgate.net Another expected fragmentation is the loss of the nitrile group as a cyanide radical (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da), resulting in ions at m/z = 97 or m/z = 96, respectively. The presence of a fluorine atom introduces other possible fragmentation patterns, such as the loss of a fluorine radical (•F, 19 Da) to give a fragment at m/z = 104, or the loss of hydrogen fluoride (HF, 20 Da). whitman.edunih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonProposed Neutral Loss
123[C₅H₂FNO]⁺- (Molecular Ion)
104[C₅H₂NO]⁺•F
97[C₄H₂FO]⁺•CN
96[C₄HFO]⁺HCN
95[C₄H₂FN]⁺CO

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov While a crystal structure for this compound has not been reported, analysis of a suitable single crystal would yield precise structural parameters.

The analysis would confirm the planarity of the furan ring and determine the precise bond lengths of the C=C, C–O, C–C, C–F, and C≡N bonds. For comparison, the crystal structure of the related compound 2-furonitrile (B73164) has been determined, showing unit cell parameters of a = 5.2801 Å, b = 12.0768 Å, and c = 7.2295 Å, with a monoclinic (P 1 21/c 1) space group. nih.gov A similar analysis for this compound would reveal how the fluorine substituent influences the crystal packing and molecular geometry. Furthermore, the data would reveal any significant intermolecular interactions, such as dipole-dipole interactions or π-stacking, which govern the solid-state properties of the compound.

Table 3: Structural Parameters Obtainable from X-ray Crystallography
ParameterDescriptionAnticipated Information
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the crystal lattice.Provides basic crystal system and packing information.
Space GroupSymmetry elements of the crystal.Defines the crystal's symmetry.
Bond LengthsPrecise distances between bonded atoms (e.g., C-F, C≡N).Confirms covalent structure and bond orders.
Bond AnglesAngles between adjacent bonds.Defines molecular geometry and ring conformation.
Intermolecular ContactsDistances between atoms of neighboring molecules.Identifies hydrogen bonds, halogen bonds, or other interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukpharmatutor.org The spectrum is characteristic of the chromophores (light-absorbing groups) present in the molecule. The this compound molecule contains a conjugated system involving the furan ring and the nitrile group, which is expected to result in absorption in the UV region.

The primary electronic transitions for this molecule would be π → π* transitions, associated with the conjugated π-system of the furan ring, and n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms. youtube.com Generally, π → π* transitions are more intense than n → π* transitions. shu.ac.uk

The absorption spectrum of unsubstituted 2-furonitrile shows a maximum (λmax) at 242 nm. chemicalpapers.com The introduction of a fluorine atom at the 5-position is expected to cause a bathochromic shift (a shift to a longer wavelength), as both electron-donating and electron-withdrawing substituents on aromatic systems can extend the conjugation and lower the energy gap for electronic transitions. nih.gov Studies on other substituted furans confirm that substituents significantly alter the absorption maxima. chemicalpapers.com Therefore, the λmax for this compound is predicted to be slightly longer than that of 2-furonitrile.

Table 4: Predicted Electronic Transitions for this compound
Transition TypeInvolved OrbitalsExpected λmax Region (nm)Expected Molar Absorptivity (ε)
π → ππ bonding to π antibonding> 242High (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πNon-bonding to π antibondingLonger wavelength than π → π*Low (10 - 100 L mol⁻¹ cm⁻¹)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. measurlabs.com This analysis is crucial for confirming the empirical formula of a newly synthesized substance. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, fluorine, nitrogen, and oxygen must agree with the theoretical values calculated from its molecular formula, C₅H₂FNO.

The theoretical composition is calculated based on the atomic masses of the constituent elements. Typically, for a new compound to be considered pure, the experimental values must fall within ±0.4% of the calculated values. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₅H₂FNO)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
Carbon (C)12.011560.05548.82%
Hydrogen (H)1.00822.0161.64%
Fluorine (F)18.998118.99815.44%
Nitrogen (N)14.007114.00711.38%
Oxygen (O)15.999115.99913.00%
Total--123.075100.00%

Computational and Theoretical Chemistry Studies of 5 Fluorofuran 2 Carbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can predict a wide range of properties, including molecular structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach allows for the study of larger and more complex systems than traditional ab initio methods. Had studies been conducted on 5-fluorofuran-2-carbonitrile (B6268268), DFT could have been employed to investigate its geometric and electronic properties, vibrational frequencies, and reaction mechanisms.

Molecular and Electronic Structure Analysis

The analysis of molecular and electronic structure provides crucial information about the stability, reactivity, and physical properties of a compound.

Geometry Optimization and Conformational Landscape Exploration

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a molecule like this compound, which may have multiple possible spatial arrangements (conformers), exploring the conformational landscape is essential to identify the most stable conformer and understand its flexibility. Such studies would typically involve systematic searches of the potential energy surface.

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Understanding the distribution of electron density within a molecule is key to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial charges to individual atoms. For this compound, such an analysis would reveal the electrophilic and nucleophilic sites, providing insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in determining a molecule's reactivity and its participation in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the HOMO and LUMO of this compound would be instrumental in understanding its electronic transitions and chemical reactivity.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate various spectra before a compound is synthesized or isolated, or to help interpret complex experimental data. These theoretical predictions offer a powerful complement to experimental spectroscopy, aiding in structure verification, conformational analysis, and the detailed assignment of spectral features.

Predicted NMR Chemical Shifts for Verification of Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, have become highly reliable for predicting NMR chemical shifts (δ). idc-online.com The standard approach involves optimizing the molecular geometry of this compound and then performing a chemical shift calculation using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Functionals such as B3LYP, WP04, or ωB97X-D combined with appropriate basis sets (e.g., 6-311+G(2d,p)) are commonly employed for this purpose. mdpi.com

By calculating the ¹H, ¹³C, and ¹⁹F NMR spectra, a direct comparison can be made between theoretical and experimental values. A strong correlation between the two datasets provides high confidence in the assigned structure. This predictive capability is especially valuable for distinguishing between isomers or for assigning specific resonances in complex regions of a spectrum. nih.gov For fluorinated compounds, the prediction of ¹⁹F chemical shifts is particularly useful, as these shifts are highly sensitive to the electronic environment. Computational studies on other fluorinated organic molecules have demonstrated that DFT can accurately predict the influence of nearby functional groups on ¹⁹F resonances. nih.govresearchgate.net

Below is an illustrative table showing what a comparison between hypothetical experimental and computationally predicted NMR chemical shifts for this compound might look like.

AtomPredicted Chemical Shift (δ, ppm)
H-36.85
H-47.60
C-2115.2
C-3112.8
C-4125.4
C-5158.9
C≡N110.5
F (on C-5)-135.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Simulated Vibrational Spectra for Band Assignment

Theoretical vibrational spectroscopy is used to simulate the infrared (IR) and Raman spectra of molecules. By performing a frequency calculation on the optimized geometry of this compound using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory), a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and method limitations, can be compared with experimental IR and Raman spectra. elixirpublishers.com

This process is crucial for the unambiguous assignment of spectral bands to specific molecular motions. kit.edu For this compound, key vibrational modes would include the C≡N stretching vibration, the C-F stretching vibration, various C-H bending modes, and the characteristic stretching and deformation modes of the furan (B31954) ring. The Potential Energy Distribution (PED) analysis can be further employed to determine the contribution of different internal coordinates to each normal mode of vibration, providing a detailed understanding of the molecule's vibrational dynamics. nih.gov

An example of a table comparing experimental and calculated vibrational frequencies for key functional groups is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)
C≡N Stretch2245
C=C Ring Stretch1610
C-F Stretch1250
C-O-C Ring Stretch1180

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For this compound, DFT calculations can be used to map out the potential energy surfaces for various reactions.

This involves locating the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, activation energy barriers and reaction enthalpies can be determined, which helps to predict the feasibility and kinetics of a reaction pathway. researchgate.net For instance, the reactivity of the furan ring in this compound towards electrophiles in cycloaddition reactions could be investigated. researchgate.net Computational modeling could predict whether the reaction proceeds through a concerted or stepwise mechanism by searching for transition states and any potential intermediates. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the intended reactants and products.

Aromaticity and Stability Assessments via Computational Descriptors

The furan ring in this compound possesses aromatic character, which significantly influences its stability and reactivity. The extent of this aromaticity can be quantified using various computational descriptors. One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS). This involves placing a "ghost" atom at the center of the furan ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Investigation of Nonlinear Optical (NLO) Properties and Electrostatic Surface Potential

Computational methods are widely used to screen molecules for potential applications in materials science, such as in nonlinear optics. nih.gov Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit significant NLO properties. The furan ring acts as a π-system, while the cyano group is a strong electron acceptor. The fluorine atom, being highly electronegative, also influences the electronic distribution. Theoretical calculations can determine the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ), which are key indicators of a material's NLO response. researchgate.netdaneshyari.com

The Molecular Electrostatic Potential (MEP) surface is another valuable computational tool that visualizes the charge distribution across a molecule. mdpi.com The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the cyano group and the oxygen of the furan ring, while regions near the hydrogen atoms would be more positive. This provides a visual guide to the molecule's reactive sites.

Structure-Reactivity Relationship Prediction and Rational Design

The ultimate goal of many computational studies is to establish clear structure-reactivity relationships that can guide the rational design of new molecules with tailored properties. nih.gov By analyzing a range of computational descriptors for this compound, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), MEP maps, and atomic charges, a detailed picture of its electronic structure and reactivity can be constructed. researchgate.net

For example, the LUMO distribution would indicate the most likely sites for nucleophilic attack, while the HOMO distribution would highlight sites susceptible to electrophilic attack. This information, combined with an understanding of how different substituents affect these properties, allows for the in silico design of novel derivatives. researchgate.net Researchers could computationally screen a library of related compounds to identify candidates with enhanced NLO properties, altered reactivity for specific synthetic transformations, or improved biological activity, thereby accelerating the discovery and development process.

Advanced Applications and Role As a Synthetic Precursor

Building Block in the Synthesis of Complex Organic Scaffolds

The furan (B31954) nucleus within 5-Fluorofuran-2-carbonitrile (B6268268) serves as a versatile diene in cycloaddition reactions, a cornerstone of modern synthetic organic chemistry for the construction of six-membered rings. The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and atom-economical method for forming complex polycyclic systems with high stereocontrol.

While specific studies detailing the direct use of this compound in Diels-Alder reactions are not extensively documented in readily available literature, the reactivity of analogous furan derivatives is well-established. Furan and its substituted counterparts readily react with various dienophiles to yield oxa-bridged bicyclic adducts. These adducts are valuable intermediates that can be further elaborated into a wide array of complex molecular scaffolds. The electron-withdrawing nature of the nitrile group and the fluorine atom in this compound is expected to influence the reactivity of the furan ring, potentially altering its behavior in cycloaddition reactions compared to non-fluorinated analogues.

The general transformation in a Diels-Alder reaction involving a furan derivative can be represented as follows:

ReactantsReaction TypeProductSignificance
Substituted Furan + Dienophile[4+2] Cycloaddition (Diels-Alder)Oxabicyclo[2.2.1]heptene derivativeAccess to complex, three-dimensional molecular frameworks.

The resulting oxabicyclic structures can undergo a variety of subsequent transformations, such as ring-opening, rearrangement, or functional group manipulation, to generate diverse and complex organic molecules, including natural product analogues and pharmaceutically relevant compounds.

Precursor for Functional Materials and Polymers

The unique electronic and physical properties conferred by the carbon-fluorine bond make fluorinated compounds highly desirable for applications in materials science. Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. This compound represents a promising, bio-based feedstock for the creation of novel fluorinated polymers and advanced materials.

The development of polymers from renewable resources is a critical goal for sustainable chemistry. Furan-based polymers, derived from biomass, are of significant interest. The introduction of fluorine into these polymer backbones can dramatically enhance their properties. Fluorinated furanic building blocks, such as derivatives of this compound, can serve as monomers for the synthesis of fluorinated polymers. The presence of fluorine can lead to materials with improved thermal stability, chemical inertness, and specific optical or electronic properties.

The polymerization of such monomers could proceed through various mechanisms, including ring-opening polymerization of derived lactones or through polycondensation reactions involving the furan ring and its substituents. The resulting fluorinated polymers would be expected to exhibit properties characteristic of fluoropolymers, such as hydrophobicity and high stability.

The incorporation of the this compound moiety into polymeric structures offers the potential for creating advanced materials with properties that can be finely tuned. The strong electron-withdrawing nature of the fluorine atom and the nitrile group can influence the electronic structure of conjugated polymers, allowing for the adjustment of their bandgaps and photophysical properties. This makes them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

PropertyInfluence of Fluorine IncorporationPotential Applications
Thermal StabilityIncreased due to high C-F bond energy.High-performance plastics, coatings.
Chemical ResistanceEnhanced inertness to chemical attack.Linings for chemical reactors, protective coatings.
Surface EnergyLowered, leading to hydrophobicity and oleophobicity.Self-cleaning surfaces, anti-fouling coatings.
Electronic PropertiesModification of HOMO/LUMO levels in conjugated systems.Organic electronics (OLEDs, OPVs), sensors.

Ligand Design and Application in Catalysis

The field of catalysis heavily relies on the design of ligands that can precisely control the activity and selectivity of metal catalysts. The introduction of fluorine into ligand structures can significantly modulate their electronic and steric properties, thereby influencing the outcome of catalytic reactions.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating ability and steric tuneability. The synthesis of fluorinated NHCs allows for the fine-tuning of these properties. While direct synthesis from this compound is not prominently reported, the furan moiety can be envisioned as a scaffold for the construction of novel fluorinated ligands.

For instance, the furan ring could be transformed into a precursor for an imidazolium salt, the immediate precursor to an NHC. The fluorine atom on the furan ring would then be incorporated into the final ligand structure, positioned to exert a strong electronic influence on the carbene carbon and, consequently, on the metal center to which it coordinates. The unique steric and electronic properties of such fluorinated furan-based ligands could lead to catalysts with novel reactivity and selectivity.

The strategic placement of fluorine atoms in a ligand can have a profound impact on the catalytic cycle. The high electronegativity of fluorine can alter the electron density at the metal center, which in turn affects substrate binding, oxidative addition, reductive elimination, and other elementary steps in a catalytic reaction.

Fluorinated ligands can lead to:

Enhanced Catalyst Stability: The strong C-F bond can increase the thermal and oxidative stability of the catalyst.

Modified Selectivity: The electronic effects of fluorine can influence the chemo-, regio-, and enantioselectivity of a reaction. For example, the electron-withdrawing nature of a fluorinated ligand can make a metal center more electrophilic, potentially enhancing its reactivity towards electron-rich substrates.

Improved Solubility: In some cases, fluorinated ligands can improve the solubility of catalysts in specific solvent systems, such as supercritical CO2 or fluorous solvents, facilitating catalyst recovery and recycling.

The development of catalysts bearing ligands derived from this compound could therefore open up new possibilities for controlling and improving a wide range of catalytic transformations.

Role in Fundamental Studies of Molecular Recognition and Enzyme Inhibition Mechanisms (focus on chemical interactions)

This compound emerges as a molecule of significant interest in the fundamental studies of molecular recognition and enzyme inhibition due to the unique electronic properties conferred by the fluorine atom and the nitrile group attached to the furan scaffold. The interplay of these functional groups allows for a nuanced investigation of chemical interactions within biological systems.

The nitrile group is a versatile pharmacophore that can significantly influence a molecule's interaction with protein targets. nih.govresearchgate.net It is known to participate in several key non-covalent interactions. The strong electron-withdrawing nature of the nitrile moiety can modulate the electron density of the furan ring, potentially enhancing π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within an enzyme's active site. nih.gov Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like serine or arginine residues in a protein. nih.gov This ability to mimic the hydrogen bonding of a carbonyl group allows the nitrile to function as a carbonyl bioisostere. nih.gov

The combination of a fluorine atom and a nitrile group on the furan ring in this compound presents a unique opportunity to study synergistic effects in molecular recognition. For instance, the fluorine atom can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism, a crucial aspect in the design of effective enzyme inhibitors. researchgate.net The dual role of fluorine in both enhancing binding affinity and improving metabolic stability makes fluorinated compounds attractive in medicinal chemistry. researchgate.net The study of how these combined electronic effects influence binding affinity and selectivity can provide valuable insights into the rational design of more potent and specific enzyme inhibitors.

Opportunities in Sustainable Chemistry and Bio-Derived Feedstocks

The furan core of this compound positions it as a promising candidate within the realm of sustainable chemistry, particularly in the context of utilizing bio-derived feedstocks. Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF), are recognized as key platform chemicals that can be renewably sourced from lignocellulosic biomass. mdpi.commdpi.com This provides a sustainable alternative to petroleum-based starting materials for the synthesis of a wide range of chemicals and polymers. mdpi.comrsc.org

The synthesis of functionalized furans from these bio-based platforms is a cornerstone of green chemistry. mdpi.com Furfural, produced from the dehydration of pentose sugars found in agricultural residues and hardwoods, can serve as a precursor to 2-furonitrile (B73164). mdpi.com Subsequent fluorination could then yield this compound. This pathway represents a direct link between biomass conversion and the production of advanced fluorinated molecules. mdpi.com The utilization of biomass as a starting material aligns with the principles of sustainable chemistry by reducing the reliance on fossil fuels and minimizing the carbon footprint of chemical production. mdpi.com

Furthermore, the development of catalytic routes for the transformation of biomass-derived furans into valuable chemicals is an active area of research. mdpi.com These efforts aim to create more efficient and environmentally benign synthetic processes. The production of this compound from bio-derived feedstocks would benefit from these advancements, making its synthesis more sustainable and economically viable.

Conclusion and Future Research Directions

Summary of Current Research Status for 5-Fluorofuran-2-carbonitrile (B6268268)

The current body of scientific literature on this compound is notably sparse, indicating that the compound is largely unexplored. Research to date has primarily focused on its synthesis as a potential intermediate, rather than an end product with characterized properties or applications.

A significant finding in the synthetic pursuit of this compound comes from an attempted fluorodenitration of 5-nitrofuran-2-carbonitrile. doi.org Investigators explored this pathway, a method known to be effective for introducing fluorine into activated aromatic rings, as part of a broader strategy to synthesize related furan (B31954) analogues. However, the reaction, which utilized potassium fluoride (B91410) and a phase-transfer catalyst, did not yield the desired this compound. doi.org This documented synthetic failure represents a key aspect of the compound's current research status, highlighting the challenges associated with its preparation. To date, a successful and reproducible synthesis of this compound has not been reported in peer-reviewed literature, and consequently, its physicochemical properties, reactivity, and biological activity remain uncharacterized.

Identification of Unexplored Synthetic Avenues

The reported inability to synthesize this compound via fluorodenitration of its nitro-analogue opens the door for exploring alternative synthetic strategies. doi.org Several avenues remain untrodden and warrant investigation.

Alternative Fluorination Methods:

Balz-Schiemann Reaction: A classical approach could involve the synthesis of 5-aminofuran-2-carbonitrile, followed by diazotization and subsequent decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Electrophilic Fluorination: The use of modern electrophilic fluorinating agents (e.g., Selectfluor) on a suitable 5-metalated furan-2-carbonitrile precursor, such as a stannyl (B1234572) or boronic ester derivative, could provide a direct route to the target molecule.

Nitrile Group Introduction Strategies:

From Carboxylic Acid: If the corresponding 5-fluorofuran-2-carboxylic acid can be synthesized reliably, conversion to the primary amide followed by dehydration is a standard and high-yielding method for nitrile formation.

From Aldehyde: The synthesis of 5-fluorofuran-2-carbaldehyde (B13330991) would allow for a two-step conversion to the nitrile via formation of an aldoxime and subsequent dehydration.

Sandmeyer Reaction: Starting from 5-aminofuran-2-carbonitrile, a Sandmeyer-type reaction could potentially be employed, though this may face challenges similar to other nucleophilic substitution approaches on the furan ring.

These proposed routes, summarized in the table below, offer promising alternatives that bypass the challenges encountered with the fluorodenitration approach.

Proposed Synthetic ApproachKey PrecursorKey Transformation
Balz-Schiemann Reaction5-Aminofuran-2-carbonitrileDiazotization-fluorination
Electrophilic Fluorination5-Metalated furan-2-carbonitrileC-H activation/metalation followed by reaction with an F+ source
Amide Dehydration5-Fluorofuran-2-carboxamideDehydration (e.g., using P₂O₅, SOCl₂, or triflic anhydride)
Aldoxime Dehydration5-Fluorofuran-2-carbaldehydeFormation of oxime followed by dehydration

Characterization of Untapped Reactivity Profiles

As this compound has yet to be successfully synthesized and isolated, its reactivity remains entirely theoretical. However, its structure—a furan ring substituted with two distinct electron-withdrawing groups—allows for predictions of its chemical behavior.

The nitrile group is a versatile functional handle expected to undergo a range of transformations:

Hydrolysis: Acidic or basic hydrolysis would yield the corresponding carboxylic acid or carboxylate, respectively.

Reduction: Catalytic hydrogenation or chemical reduction could afford the aminomethyl group.

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) could add to the nitrile carbon to form ketones after hydrolysis.

The fluorinated furan ring itself presents an interesting platform for reactivity studies. The fluorine atom at the 5-position, ortho to the oxygen, and the nitrile group at the 2-position significantly influence the ring's electronics. This substitution pattern is expected to make the ring electron-deficient and could open avenues for:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom may be susceptible to displacement by strong nucleophiles, a reaction pathway of significant interest in medicinal chemistry.

Cycloaddition Reactions: The electron-poor nature of the furan ring might alter its behavior as a diene in Diels-Alder reactions compared to electron-rich furans.

Potential for Novel Compound Design Based on Theoretical Predictions

The absence of empirical data makes this compound a prime candidate for computational and theoretical investigation. Density Functional Theory (DFT) calculations could provide valuable insights into its structure and properties before a successful synthesis is even achieved.

Key areas for theoretical exploration include:

Molecular Electrostatic Potential (MEP): Mapping the MEP would identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): Calculation of the HOMO-LUMO gap would provide information on the molecule's kinetic stability and electronic absorption properties.

Reaction Pathway Modeling: Theoretical modeling of the proposed synthetic routes could help identify the most energetically favorable pathways and pre-empt potential challenges.

Pharmacophore Modeling: In silico screening and docking studies could predict potential biological targets. The combination of a furan scaffold, a fluorine atom (a common bioisostere), and a nitrile group (a potential hydrogen bond acceptor or metabolic precursor to an amine) makes it an intriguing fragment for drug design.

These theoretical predictions could guide synthetic efforts and accelerate the discovery of novel compounds derived from the this compound scaffold.

Integration of this compound in Emerging Chemical Fields and Methodologies

Once a viable synthetic route is established, this compound could become a valuable building block in several emerging areas of chemistry.

Medicinal Chemistry: Fluorinated heterocycles are privileged structures in drug discovery due to the ability of fluorine to modulate metabolic stability, pKa, and binding affinity. The nitrile group can also serve as a key interaction point or be transformed into other functional groups. The scaffold could be explored for applications in oncology and infectious diseases, areas where substituted furans have shown activity.

Materials Science: Benzonitrile derivatives are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs), particularly as precursors for thermally activated delayed fluorescence (TADF) dyes. ossila.com By analogy, the unique electronic properties imparted by the fluorofuran scaffold could be exploited in the design of novel organic electronic materials.

Flow Chemistry: The development of a synthetic route could be optimized for continuous flow manufacturing. This would be particularly relevant for reactions that are difficult to control on a large scale in batch, such as certain fluorination or diazotization reactions, potentially enabling safer and more efficient production.

Chemical Biology: If the nitrile can be selectively reduced, the resulting amine could be used as a handle for conjugation to biomolecules or for the development of chemical probes to study biological systems.

The integration of this currently unavailable compound into these fields hinges entirely on the development of a robust synthetic protocol, making synthetic chemistry the critical next step in unlocking its potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluorofuran-2-carbonitrile?

  • Methodology : The synthesis typically involves fluorination of furan precursors. For example:

  • Nucleophilic Fluorination : Replace a leaving group (e.g., chlorine) on a furan-2-carbonitrile scaffold using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .
  • Cyclization Strategies : Build the furan ring via cyclization of γ-keto nitriles, followed by fluorination. For analogous compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile), dehydration of hydroxylamine intermediates has been employed .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for furan protons) and coupling patterns to confirm substituent positions.
  • ¹³C NMR : Detect nitrile carbon (δ 115–120 ppm) and fluorine-induced deshielding effects .
    • FTIR : Confirm nitrile group (C≡N stretch ~2200–2250 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
    • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How should solubility and stability be managed during experimental handling?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in THF. Insoluble in water due to the hydrophobic nitrile group.
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light, which may degrade the furan ring .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight : The nitrile group activates the furan ring at the 5-position for electrophilic substitution. Fluorine’s ortho/para-directing effect further guides reactivity.
  • Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in DMSO. Monitor regioselectivity via ¹H NMR .
  • Example : In similar compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde), substituents at the 5-position dictate reaction pathways .

Q. What computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy.
  • Molecular Docking : Model interactions with enzymes (e.g., aldehyde dehydrogenases) to predict binding affinity, as demonstrated for 5-(Hydroxymethyl)furan-2-carbonitrile .

Q. How can catalytic systems optimize fluorination in synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for C–F bond formation. For example, Pd(OAc)₂ with ligands (e.g., Xantphos) enhances yield in fluorination reactions.
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to optimize reaction kinetics.

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Conflicting cytotoxicity results may arise from impurity profiles or cell-line variability.

  • Analytical Validation : Use HPLC (>99% purity) and LC-MS to confirm compound integrity.
  • Biological Replicates : Test across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols .

Q. What crystallographic methods determine the solid-state structure of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/hexane). Refine structures using SHELX. Compare with analogous compounds (e.g., 5-Formylfuran-2-carboxylic acid, resolved at 294 K with R factor = 0.035) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.